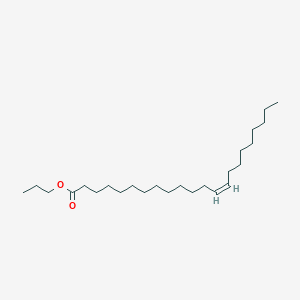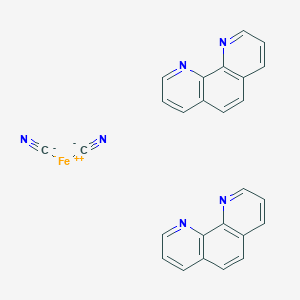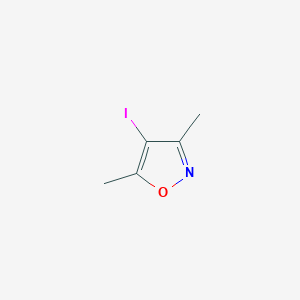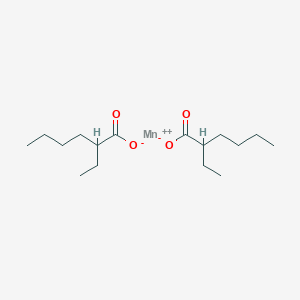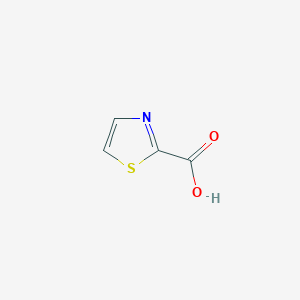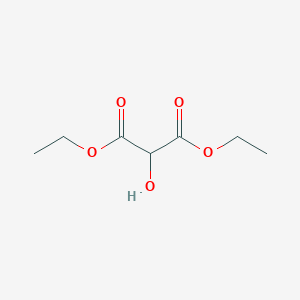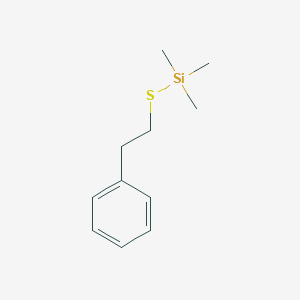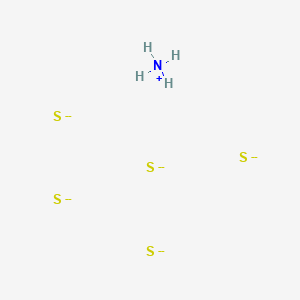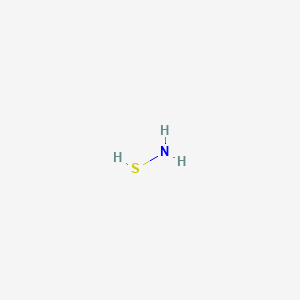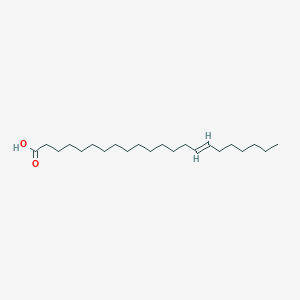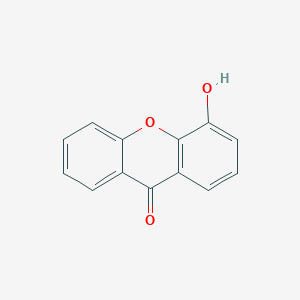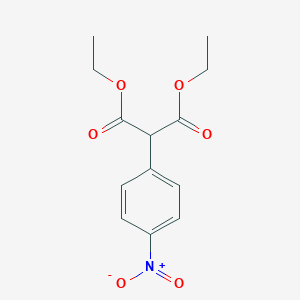![molecular formula C8H16N2O2 B082271 ethyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-38-6](/img/structure/B82271.png)
ethyl N-[(Z)-pentylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(Z)-pentylideneamino]carbamate, also known as carbendazim, is a chemical compound that belongs to the benzimidazole family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. Carbendazim is primarily used as a fungicide to control various plant diseases caused by fungi. In addition to its use in agriculture, carbendazim has also been studied for its potential applications in scientific research.
Mécanisme D'action
Carbendazim exerts its antifungal and anticancer effects by inhibiting the function of microtubules. Microtubules are essential for cell division and growth, and ethyl N-[(Z)-pentylideneamino]carbamate disrupts their function by binding to the β-tubulin subunit. This disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Carbendazim has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. This oxidative stress can lead to DNA damage and cell death. Carbendazim has also been shown to disrupt the function of mitochondria, leading to decreased ATP production and increased apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Carbendazim has several advantages and limitations for use in lab experiments. Its antifungal and anticancer effects make it a useful tool for studying these diseases. However, its potential toxicity and side effects must be taken into consideration when using it in experiments. Additionally, ethyl N-[(Z)-pentylideneamino]carbamate may not be effective against all types of fungi or cancer cells, and its efficacy may vary depending on the specific cell type or disease being studied.
Orientations Futures
There are several future directions for research on ethyl N-[(Z)-pentylideneamino]carbamate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to optimize its dosing and delivery. Another area of interest is its potential use in combination with other antifungal or anticancer agents to improve treatment outcomes. Additionally, further studies are needed to determine the potential environmental impact of ethyl N-[(Z)-pentylideneamino]carbamate and to develop safer and more sustainable alternatives.
Méthodes De Synthèse
The synthesis of ethyl N-[(Z)-pentylideneamino]carbamate involves the reaction of 2-aminobenzimidazole with ethyl chloroformate and a primary amine, such as pentylamine, in the presence of a base, such as triethylamine. The reaction yields ethyl N-[(Z)-pentylideneamino]carbamate as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
Carbendazim has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of various fungi, including Aspergillus niger, Candida albicans, and Fusarium solani. Carbendazim has also been studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
Numéro CAS |
14702-38-6 |
|---|---|
Nom du produit |
ethyl N-[(Z)-pentylideneamino]carbamate |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-6-7-9-10-8(11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)/b9-7- |
Clé InChI |
BGIKJBSQAIYZSW-CLFYSBASSA-N |
SMILES isomérique |
CCCC/C=N\NC(=O)OCC |
SMILES |
CCCCC=NNC(=O)OCC |
SMILES canonique |
CCCCC=NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



